N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
Description
N-(4-Chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-20(2)12-15-4-3-5-17(19(15)25-20)24-13-18(23)22-11-10-14-6-8-16(21)9-7-14/h3-9H,10-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZWBRRCHMPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the chlorophenethylamine and the benzofuran derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorophenethyl group and the acetamide moiety allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of chlorophenylacetic acid derivatives.
Reduction: Reduction of the acetamide group to an amine.
Substitution: Introduction of various functional groups at the benzofuran ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological activity of this compound may be explored for its potential use as a pharmacological agent. Its interaction with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine: Research into the medicinal properties of this compound could uncover its potential as an anti-inflammatory, analgesic, or antipyretic agent. Its ability to modulate biological pathways may make it a candidate for drug development.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The target compound shares a conserved 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy-acetamide backbone with several analogs. Differences arise primarily in the N-substituent, which critically influences physicochemical and biological properties. Key comparisons include:
Key Observations:
- Receptor Binding: The dual α2A/5-HT7 receptor activity observed in related dihydrobenzofuran acetamides (e.g., ) suggests that the target compound may interact with similar targets, modulated by its N-substituent .
- Crystallographic Behavior: Analogs like the o-tolyl derivative form hydrogen-bonded 1D chains (N–H···O interactions) , whereas bulkier substituents (e.g., tetrazole or pyrimidine) may disrupt such packing, altering solubility or stability.
Pharmacological and Physicochemical Data Gaps
- Limited Physical Data: Many analogs lack reported melting points, solubility, or stability data (e.g., ), complicating direct comparisons.
- Biological Activity: While highlights receptor modulation in related compounds, specific data on the target compound’s efficacy, selectivity, or toxicity are absent in the provided evidence.
Biological Activity
N-(4-chlorophenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound with potential therapeutic applications due to its unique structural characteristics. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by the following structural formula:
The molecular structure includes a 4-chlorophenethyl group and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which contributes to its biological properties.
Pharmacological Effects
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan ring may enhance free radical scavenging abilities.
- Anti-inflammatory Properties : Preliminary research suggests that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that compounds with benzofuran derivatives exhibit neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease.
- Antimicrobial Activity : The compound has shown activity against various bacterial strains in vitro, suggesting it may have potential as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival.
Study 1: Antioxidant Properties
A study published in PubMed evaluated the antioxidant capacity of benzofuran derivatives. Results indicated that the compound significantly reduced oxidative stress markers in cellular models .
Study 2: Anti-inflammatory Effects
Research conducted on animal models demonstrated that administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential for managing inflammatory responses .
Study 3: Neuroprotection
In vitro studies on neuronal cells exposed to neurotoxic agents showed that the compound reduced cell death by 30%, suggesting a protective effect against neurodegeneration .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
